2-(Benzyldithio)succinic acid

CAS No.: 94520-49-7

Cat. No.: VC17157572

Molecular Formula: C11H12O4S2

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94520-49-7 |

|---|---|

| Molecular Formula | C11H12O4S2 |

| Molecular Weight | 272.3 g/mol |

| IUPAC Name | 2-(benzyldisulfanyl)butanedioic acid |

| Standard InChI | InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |

| Standard InChI Key | ULHKCUJOONCJHB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O |

Introduction

Structural and Molecular Characteristics of 2-(Benzyldithio)succinic Acid

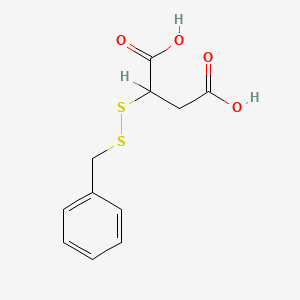

The molecular structure of 2-(Benzyldithio)succinic acid consists of a four-carbon succinic acid chain (HOOC-CH2-CH(S-S-benzyl)-COOH). The benzyldithio group introduces two sulfur atoms linked to a benzyl moiety, creating a disulfide bridge. This configuration significantly alters the compound’s electronic and steric properties compared to simpler succinic acid derivatives like 2-benzylsuccinic acid (C11H12O4) .

Molecular Formula and Weight

-

Molecular Formula: C11H12O4S2

-

Molecular Weight: 272.34 g/mol (calculated by adding the mass of two sulfur atoms to 2-benzylsuccinic acid’s molecular weight of 208.21 g/mol ).

Key Functional Groups

-

Carboxylic Acid Groups: Two -COOH groups at the first and fourth carbons, enabling hydrogen bonding and salt formation.

-

Disulfide Bridge: The -S-S- linkage introduces redox activity, allowing the compound to participate in thiol-disulfide exchange reactions.

-

Benzyl Group: A phenylmethyl group contributes hydrophobicity and aromatic stacking potential.

Stereochemical Considerations

Physicochemical Properties and Stability

Estimated Physicochemical Parameters

Stability Considerations

-

Thermal Stability: The disulfide bond may decompose above 200°C, releasing sulfur-containing gases.

-

Oxidative Sensitivity: Susceptible to oxidation, forming sulfonic acid derivatives.

-

pH-Dependent Behavior: Carboxylic acid groups deprotonate in alkaline conditions (pKa ~3–4), enhancing water solubility.

Challenges and Research Gaps

Synthetic Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume